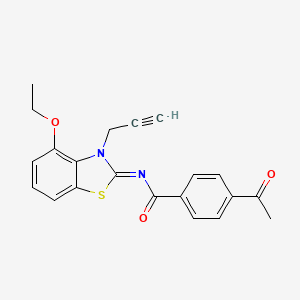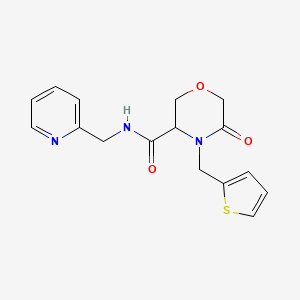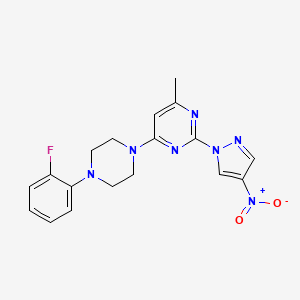
4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial and antidiabetic properties, as well as their role in cardiac electrophysiology.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various substituents to the benzamide core to achieve desired biological activities. For instance, the synthesis of N-substituted benzamides with antimicrobial properties involves the creation of novel carboxamides and acetamides, as seen in the study of new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides . Similarly, the synthesis of acetylenyl benzamide derivatives for the treatment of type 2 diabetes mellitus (T2DM) involves the incorporation of an acetylenyl group, which is a key structural feature for glucokinase activation . The synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides is achieved through heterocyclization of corresponding thioureas, indicating a versatile approach to synthesizing benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of various functional groups, such as acetylenyl, ethoxy, and prop-2-ynyl groups, can significantly influence the interaction of these compounds with biological targets. For example, the presence of a 1H-imidazol-1-yl moiety in N-substituted imidazolylbenzamides has been shown to be effective for producing class III electrophysiological activity, which is important in the treatment of arrhythmias . The molecular structure also plays a role in the antimicrobial activity of benzamide derivatives, as seen in the relationship between molecular properties and antimicrobial activity in the synthesized compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions that are essential for their biological function. The synthesis of these compounds often involves reactions such as heterocyclization, amide bond formation, and the introduction of substituents through reactions with halides or acetylenes. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides involves the use of diethylaminoethyl and methylsulfonylamino groups to achieve selective class III electrophysiological activity . The chemical reactivity of these compounds is also important for their antimicrobial activity, as seen in the synthesis of novel carboxamides and acetamides with potent antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the acetylenyl benzamide derivatives synthesized for T2DM treatment exhibit potent glucokinase activation and significant glucose uptake in hepatocytes, which are critical for their antidiabetic activity . The physical and chemical properties also affect the compounds' antimicrobial activity, as seen in the evaluation of novel benzamide derivatives against various bacterial and fungal species .
科学的研究の応用
Antibacterial and Antimicrobial Activity
Research on benzothiazole derivatives has shown promising antibacterial and antimicrobial properties. For instance, compounds synthesized by the condensation of 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride demonstrated considerable antibacterial activity against bacteria like B. subtilis and E. coli, as well as antifungal activity against C. albicans. These findings suggest that benzothiazole derivatives could be potential candidates for developing new antimicrobial agents (Bhusari et al., 2008).
Antitumor Activity
The antitumor activities of 2-(4-aminophenyl)benzothiazoles and their derivatives have been extensively studied. These compounds have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is believed to involve metabolism, with N-acetylation and oxidation identified as key metabolic transformations. These studies highlight the potential of benzothiazole derivatives in cancer therapy (Chua et al., 1999).
Synthesis of Novel Heterocycles
Benzothiazole derivatives have been used as building blocks in the synthesis of a wide range of heterocyclic compounds. The versatility of these compounds allows for the creation of novel structures with potential biological and pharmacological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives from enaminosulfones derived from benzothiazole and benzimidazole showcases the chemical diversity achievable with these compounds. Such synthetic explorations open new avenues for drug discovery and material science (Darweesh et al., 2016).
Aldose Reductase Inhibition
Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds showed potent inhibitory activity, indicating their potential as leads for the development of treatments for conditions associated with diabetes. The structural diversity and biological activity observed in these studies demonstrate the therapeutic potential of benzothiazole derivatives in managing diabetic complications (Saeed et al., 2014).
特性
IUPAC Name |
4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h1,6-12H,5,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMULAWLDGSAPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)


![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)